Actinopyrone A

説明

Actinopyrone A is a natural product that is extracted from the Actinomycete strain. It is a polyketide compound that has been found to possess various biological activities. Actinopyrone A has been a topic of research in the field of medicinal chemistry due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Structural Determination

Actinopyrone A has been the focus of research for its synthesis and structural determination. Hosokawa et al. (2006) accomplished the first total synthesis of Actinopyrone A, utilizing methods like remote stereoinduction and Kocienski olefination (Hosokawa et al., 2006). Another study by the same team in 2008 detailed the total synthesis of Actinopyrone A as an anti-Helicobacter pylori agent, confirming its stereochemistry (Hosokawa et al., 2008).

Cytotoxicity and Biosynthesis

In 2021, Zhang et al. explored Actinopyrone A for its cytotoxic properties. They isolated new derivatives from Streptomyces sp. derived from a deep-sea hydrothermal vent, with some compounds showing notable cytotoxicity against human cell lines (Zhang et al., 2021). Additionally, they proposed a biosynthetic pathway for these compounds.

Molecular Chaperone Downregulation

Actinopyrone D, a compound related to Actinopyrone A, has been studied for its potential to downregulate the molecular chaperone GRP78. Hayakawa et al. (2014) identified Actinopyrone D as a new compound that inhibits GRP78 expression and induces cell death under endoplasmic reticulum stress (Hayakawa et al., 2014).

Enzymatic Modification

The 2022 study by Zhang et al. characterized the glycosyltransferase and methyltransferase genes associated with the Actinopyrone biosynthetic gene cluster. This research enabled the production of diverse Actinopyrone analogues and shed light on the potential of Actinopyrone A as an anti-Helicobacter pylori agent with no signs of cytotoxicity (Zhang et al., 2022).

Structure Elucidation from Marine Fungus

Li et al. (2007) elucidated the structure of Actinopyrone A and C isolated from the marine fungus Penicillium sp. This study corrected previously reported erroneous chemical shifts, contributing to a better understanding of these compounds' structures (Li et al., 2007).

特性

IUPAC Name |

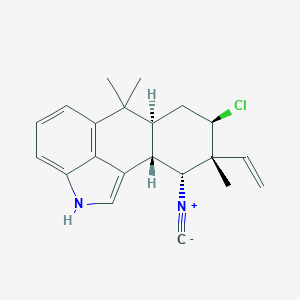

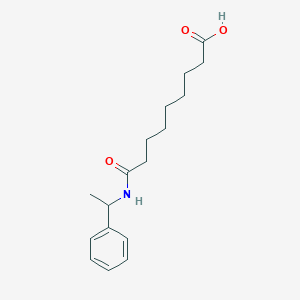

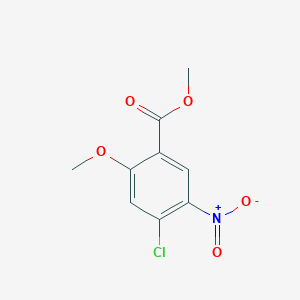

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSUJLJFXJPMF-CBXUJFJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Actinopyrone A | |

CAS RN |

88378-59-0 | |

| Record name | Actinopyrone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)